5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile
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Overview
Description
5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, chloromethyl, diethylamino, and carbonitrile, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile involves several steps, typically starting from readily available precursors. The synthetic route may include:
Formation of the furo[2,3-c][2,7]naphthyridine core: This step often involves cyclization reactions under specific conditions to form the fused ring system.
Introduction of the chloromethyl group: Chloromethylation reactions are employed, often using reagents like formaldehyde and hydrochloric acid.
Amination reactions:
Diethylamino group incorporation: This step may involve alkylation reactions using diethylamine and appropriate alkylating agents.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups, such as the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Condensation: The amino groups can participate in condensation reactions with carbonyl compounds, forming imines or amides.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s unique structure may offer therapeutic benefits, such as anticancer or antimicrobial properties, warranting further investigation.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, inhibiting or modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds include:
5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: This compound shares the diamino functional groups but differs in its core structure and other substituents.
2,7-Diamino-9-fluorenone: Another compound with diamino groups, but with a different core structure and properties.
The uniqueness of 5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile lies in its specific combination of functional groups and the fused ring system, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c1-3-23(4-2)15-10(7-18)11-9-5-8(6-17)24-16(9)22-14(20)12(11)13(19)21-15/h8H,3-6H2,1-2H3,(H2,19,21)(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBUURHWECSQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C2=C3CC(OC3=NC(=C2C(=N1)N)N)CCl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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